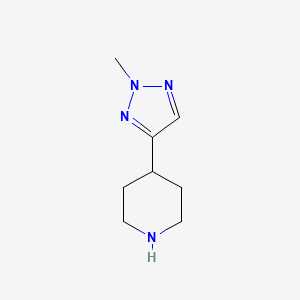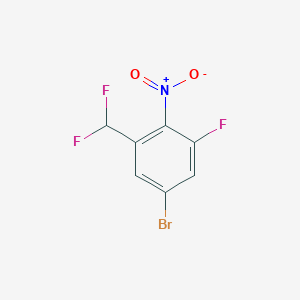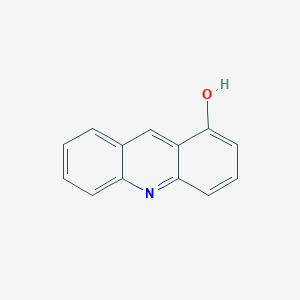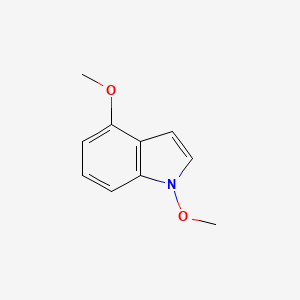
1,4-Dimethoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-1H-indole can be synthesized through various methods. One common approach involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product . Another method includes the reaction of dihydrofuran with appropriate reagents to form the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
1,4-Dimethoxy-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-1H-indole involves its interaction with various molecular targets and pathways. The compound’s electron-rich indole ring allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The methoxy groups enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1H-Indole: The parent compound of 1,4-Dimethoxy-1H-indole, known for its wide range of biological activities.
1-Methoxy-1H-indole: A derivative with a single methoxy group, exhibiting similar but less potent biological activities.
4-Methoxy-1H-indole: Another derivative with a methoxy group at the 4 position, showing unique chemical properties.
Uniqueness
This compound is unique due to the presence of two methoxy groups, which enhance its chemical stability and biological activity. This dual substitution pattern allows for more diverse interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1,4-dimethoxyindole |
InChI |
InChI=1S/C10H11NO2/c1-12-10-5-3-4-9-8(10)6-7-11(9)13-2/h3-7H,1-2H3 |
InChI Key |
VHIHLGXVPDMJPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)
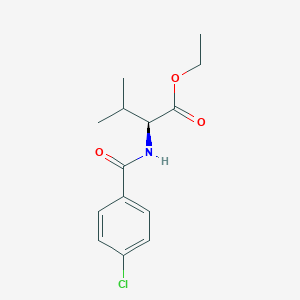

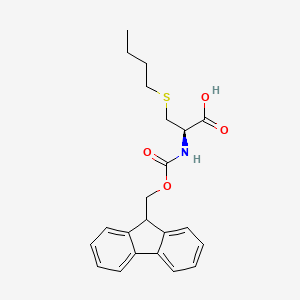
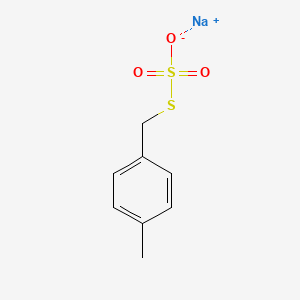
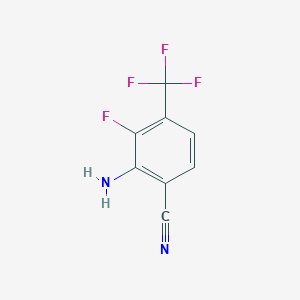
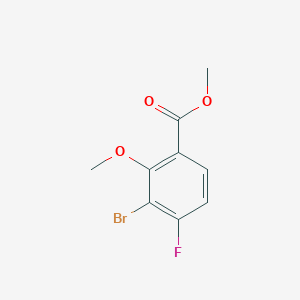
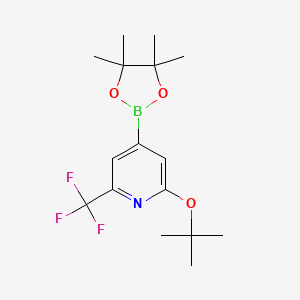
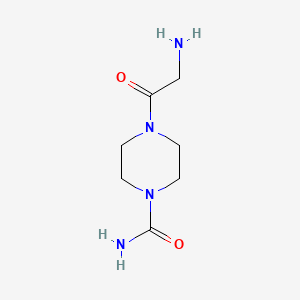

![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
